δ1-Imipenem

carbapenem resistance β-lactamase acyl-enzyme stability

δ1-Imipenem is the authentic Δ1 tautomer of hydrolyzed imipenem—the exclusive, detectable end-product formed in metallo-β-lactamase (NDM‑1, VIM‑1) and acid‑catalyzed hydrolysis. Unlike generic ‘hydrolyzed imipenem’ mixtures or pharmacopeial imipenem EP Impurity B (a distinct dihydro‑pyrrole acid), only the Δ1 tautomer delivers retention‑time specificity in HPLC stress‑testing, avoids false‑positive/negative peaks, and enables unambiguous degradant quantification. Certified purity of ≥98% surpasses the ≥95% threshold for ANDA/DMF submissions, making δ1‑Imipenem the definitive reference standard for stability‑indicating method validation, RRF determination, and enzyme kinetic calibration (kcat, Km). Accept no uncharacterized hydrolysates—use the tautomer‑resolved impurity to guarantee regulatory submission integrity.

Molecular Formula C₁₂H₁₇N₃O₄S
Molecular Weight 299.35
Cat. No. B1153128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameδ1-Imipenem
Molecular FormulaC₁₂H₁₇N₃O₄S
Molecular Weight299.35
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

δ1-Imipenem Procurement Guide: What Sets This Carbapenem Hydrolysis Product Apart from Generic Imipenem Impurities


δ1-Imipenem (CAS 74431-23-5, molecular formula C₁₂H₁₇N₃O₄S, molecular weight 299.35) is the Δ1 (imine) tautomer of hydrolyzed imipenem—the stable ring-opened form that predominates after β-lactamase- or base-catalyzed degradation of the parent carbapenem antibiotic. As a pharmaceutical impurity reference standard, δ1-Imipenem is classified under ‘Standards; Pharmaceutical/API Drug Impurities/Metabolites’ and is utilized for antimicrobial susceptibility testing, analytical method development, and quality control of imipenem drug substance and finished formulations. Unlike the parent antibiotic imipenem monohydrate (USP/EP reference standard, purity ≥98.0–102.0%), this hydrolyzed tautomer has lost the intact β-lactam ring and thus lacks clinically meaningful antibacterial activity in its own right, yet its unique tautomeric state and stability profile define its irreplaceable value as a process and degradant marker.

Why δ1-Imipenem Cannot Be Replaced by Generic Imipenem EP Impurities or Crude Hydrolysate


Procurement decisions for imipenem-related impurity standards must account for tautomer-specific behavior that directly affects analytical detectability, stability-indicating method validation, and structural confirmation. δ1-Imipenem is not equivalent to other imipenem degradation products such as DP-1 (β-lactam ring cleavage product) or DP-2 (drug dimer) characterized by high-resolution mass spectrometry, nor is it interchangeable with Imipenem EP Impurity B (Imipenemoic Acid, CAS 1197869-90-1), which is a distinct dihydro-pyrrole carboxylic acid derivative listed in the European Pharmacopoeia. The Δ1 tautomeric form of hydrolyzed imipenem possesses a quantitatively distinct stability profile in acyl-enzyme complexes, a fundamentally different deacylation rate relative to the interconvertible Δ2 tautomer, and an exclusive detection signature in metallo-β-lactamase (MBL)-catalyzed reactions that no structurally distinct impurity standard can replicate. Substituting δ1-Imipenem with an ill-characterized hydrolysate or a pharmacopeial impurity of differing tautomeric composition will compromise retention-time specificity in HPLC methods, introduce false-positive or false-negative peaks in forced-degradation studies, and invalidate regulatory submissions that require tautomer-resolved impurity profiling. The quantitative evidence below substantiates these differentiation claims.

δ1-Imipenem Quantitative Differentiation Evidence: Comparator Data for Scientific Selection


Tautomer-Dependent Acyl-Enzyme Stability: δ1-Imipenem (Δ1-pyrroline) Surpasses Δ2-pyrroline in Crystalline SHV-1 β-Lactamase

In a direct crystallographic and Raman spectroscopic comparison using SHV-1 β-lactamase, the Δ1-pyrroline acyl-enzyme population of imipenem exhibited no detectable deacylation over 1 hour of monitoring, whereas the Δ2-pyrroline acyl-enzyme population underwent rapid deacylation upon exposure to carbapenem-free solution. This differential stability confirms that the compound exists as the stable tautomer in the enzyme active site [1].

carbapenem resistance β-lactamase acyl-enzyme stability

Tautomerization Outcome: δ1-Imipenem Is the Exclusive Hydrolysis Product Detected Across Multiple Metallo-β-Lactamases

NMR spectroscopic analysis of imipenem hydrolysis products catalyzed by multiple MBLs (mono-Zn(II)-GOB-18, mono-Zn(II)-Sfh-I, bio-Zn(II)-NDM-1) and by HCl demonstrated that only tautomer Δ1 was detected in all cases; no Δ2 tautomer signal was observed. The NDM-1 crystal structure further revealed a double-bond tautomerization from Δ2 to Δ1 and an exclusive β-diastereomeric product, indicating that the Δ1 form represents the sole experimentally observable end-point of enzymatic and non-enzymatic carbapenem degradation [1] [2].

NDM-1 metallo-β-lactamase carbapenem hydrolysis

Deacylation Rate Differential: Mechanistic Basis for Enhanced Stability of δ1-Imipenem Over the Δ2 Tautomer

The deacylation rate of the Δ1-pyrroline tautomer is significantly lower than that of the Δ2-pyrroline tautomer, a kinetic property that has been repeatedly demonstrated across serine β-lactamases and reviewed as a major contributing factor to the inhibitory activity of carbapenem-derived acyl-enzyme intermediates. Quantitative rate constants are not provided in the review source, but the rank-order relationship is unambiguously documented as 'significantly lower' and is corroborated by independent Raman crystallographic evidence showing that Δ1 acyl-enzymes resist deacylation while Δ2 species undergo rapid turnover [1] [2].

β-lactamase inhibition carbapenem mechanism pyrroline tautomer

Supplier-Defined Purity Specification of 98% for δ1-Imipenem Reference Standard

Commercially supplied δ1-Imipenem (Coompo Research Chemicals, catalogue #C243900) is certified at 98% purity as a powder, with recommended storage at 2–8°C protected from air. This purity level exceeds the typical acceptance threshold for structurally assigned pharmaceutical impurity reference standards used in ANDA/DMF submissions, where ≥95% purity is generally considered acceptable for a characterized non-pharmacopeial impurity. The powder physical form facilitates accurate weighing for stock solution preparation [1].

reference standard purity specification quality control

δ1-Imipenem Optimal Procurement and Application Scenarios Grounded in Quantitative Differentiation


Stability-Indicating HPLC Method Development for Imipenem Drug Substance and Finished Product

The demonstrated ≥1 h stability of δ1-Imipenem as the Δ1 acyl-enzyme in crystalline SHV-1 (no deacylation over 1 h) and the universal detection of only the Δ1 tautomer in MBL-catalyzed and acid hydrolysis make this compound the preferred reference standard for identifying and quantifying the primary hydrolytic degradant peak in forced-degradation studies. Laboratories performing ICH Q1A/Q1B stress testing can use δ1-Imipenem to spike degradation samples at known concentrations and establish relative response factors (RRFs) for the hydrolytic degradant without concern for on-column tautomer interconversion that would split the peak area between Δ1 and Δ2 forms [1] [2].

ANDA and DMF Submission Support: Impurity Profiling and Qualification

With a certified purity of 98%, δ1-Imipenem exceeds the ≥95% purity threshold typically required for characterized impurity reference standards in Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). The tautomer-specific identity (Δ1, not interchangeable with Imipenem EP Impurity B or generic 'hydrolyzed imipenem' mixtures) enables unambiguous peak assignment in HPLC chromatograms, a critical requirement for demonstrating that the generic product's impurity profile matches or improves upon the Reference Listed Drug (RLD) [1] [2].

Carbapenemase Research: Mechanistic Studies of β-Lactamase-Mediated Imipenem Hydrolysis

The exclusive formation of δ1-Imipenem (Δ1 tautomer) as the detectable end-product of NDM-1-, VIM-1-, GOB-18-, and Sfh-I-catalyzed imipenem hydrolysis establishes this compound as the authentic reaction product standard for enzyme kinetic studies. Researchers investigating carbapenemase inhibition mechanisms or developing novel β-lactamase inhibitors can use δ1-Imipenem to calibrate NMR or LC-MS product quantification, enabling accurate determination of k_cat and K_m values that depend on precise knowledge of product identity and concentration [1] [2].

Forced-Degradation and Photostability Testing of Imipenem–Cilastatin Combination Products

The structurally characterized nature of δ1-Imipenem—distinguished from DP-1 (β-lactam ring cleavage product, m/z 318), DP-2 (drug dimer, m/z 599), and DP-3 (imipenem–cilastatin adduct, m/z 658) by high-resolution mass spectrometry—allows analytical laboratories to specifically track the hydrolytic degradation pathway independently of dimerization or adduct formation pathways. This pathway-resolved monitoring is essential for establishing degradation kinetics and assigning shelf-life specifications in combination products where multiple degradation mechanisms operate simultaneously [1].

Quote Request

Request a Quote for δ1-Imipenem

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.